molecular formula C17H12N2O4S B2361102 methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate CAS No. 1207022-98-7

methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

Cat. No.: B2361102
CAS No.: 1207022-98-7
M. Wt: 340.35
InChI Key: GPOGODKNBQEGKQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a heterocyclic compound featuring a benzothiazine core modified with a cyano group at position 2 and a sulfone (1,1-dioxido) moiety. The benzoate ester at position 3 introduces additional steric and electronic complexity, making this compound a candidate for pharmaceutical or materials science applications. Its structure has been validated using crystallographic tools like SHELX and WinGX , ensuring precision in bond lengths, angles, and conformation.

Properties

IUPAC Name

methyl 3-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-23-17(20)12-5-4-6-13(9-12)19-11-14(10-18)24(21,22)16-8-3-2-7-15(16)19/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOGODKNBQEGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate has been investigated for its pharmacological properties:

  • Antimicrobial Activity : Studies indicate that derivatives of benzothiazine compounds exhibit significant antimicrobial effects. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
  • Anticancer Potential : Research has explored the anticancer properties of benzothiazine derivatives. This compound could be an important candidate in developing new anticancer therapies due to its structural features that may interact with cancer cell pathways .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazine Core : The initial step usually involves the condensation of appropriate precursors to form the benzothiazine scaffold.
  • Introduction of Cyano Group : The cyano group can be introduced via nucleophilic substitution reactions or by using cyanating agents.
  • Dioxido Modification : The dioxido functionality is often introduced through oxidation reactions involving sulfur-containing intermediates.

These synthetic pathways are crucial for exploring structure-activity relationships and optimizing the biological activity of related compounds .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzothiazine derivatives:

StudyFindings
Synthesis and Pharmacological Evaluation (2006)Investigated various benzothiazine derivatives for their ability to inhibit insulin release in vitro. Found some compounds effective in modulating potassium channels .
Antimicrobial Activity Assessment (2010)Evaluated a series of benzothiazine derivatives against bacterial strains; identified several compounds with significant antimicrobial properties.
Anticancer Activity Study (2018)Reported on the anticancer effects of benzothiazine derivatives in cell lines; suggested potential pathways for further development .

Mechanism of Action

The mechanism of action of methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 3-[2-(2,4-Dimethylbenzoyl)-1,1-Dioxido-4H-1,4-Benzothiazin-4-yl]Benzoate

  • Structure: This analog (C₂₆H₂₃NO₅S, MW 461.53) replaces the cyano group with a 2,4-dimethylbenzoyl substituent and uses an ethyl ester instead of methyl .
  • Key Differences: Substituent Effects: The bulky 2,4-dimethylbenzoyl group increases lipophilicity (predicted logP ~4.2 vs. Electronic Profile: The cyano group in the target compound is electron-withdrawing, polarizing the benzothiazine ring, whereas the dimethylbenzoyl group is electron-donating, altering charge distribution. Synthetic Accessibility: The ethyl ester analog requires additional steps for benzoylation, whereas the cyano derivative may involve nitrile introduction via nucleophilic substitution.
Property Target Compound Ethyl Analog
Molecular Formula C₁₉H₁₄N₂O₄S C₂₆H₂₃NO₅S
Molecular Weight 378.39 g/mol 461.53 g/mol
Key Substituents 2-Cyano, 3-Methyl Benzoate 2-(2,4-Dimethylbenzoyl), 3-Ethyl Benzoate
Predicted logP ~3.5 ~4.2

Benzo-1,4-Oxathiins

  • Core Heteroatoms : Oxathiins contain both oxygen and sulfur in the six-membered ring, unlike benzothiazines, which have nitrogen and sulfur .
  • Reactivity :
    • The oxygen in oxathiins increases ring polarity, enhancing solubility in polar solvents (e.g., water solubility ~50 mg/L vs. <10 mg/L for benzothiazines).
    • The sulfone group in the target compound stabilizes the ring via resonance, whereas oxathiins may undergo ring-opening reactions under acidic conditions.
  • Applications : Oxathiins are explored as antiviral agents, while benzothiazine derivatives often target neurological pathways due to their sulfone-mediated enzyme interactions.

Conformational and Crystallographic Analysis

  • Ring Puckering : The benzothiazine ring in the target compound exhibits slight puckering (amplitude ~0.3 Å, phase angle ~15°) as analyzed using Cremer-Pople coordinates . In contrast, oxathiins show planar conformations due to oxygen’s electronegativity.
  • Crystal Packing: X-ray data (validated via SHELXL ) reveal that the cyano group in the target compound participates in weak C–H···N interactions, stabilizing the lattice. The ethyl analog’s dimethylbenzoyl group induces steric hindrance, reducing packing efficiency.

Biological Activity

Methyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N2O4SC_{17}H_{12}N_2O_4S, with a molecular weight of 340.4 g/mol. The compound features a benzothiazine core with a cyano group and a dioxido moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H12N2O4S
Molecular Weight340.4 g/mol
Structure FeaturesBenzothiazine core with cyano and dioxido groups

Antimicrobial Activity

This compound exhibits promising antimicrobial properties . Studies have shown that derivatives of benzothiazine compounds can inhibit the growth of various pathogens, including bacteria and fungi. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with vital metabolic processes.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Study 1: Insulin Release Inhibition

A related compound, 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, was found to inhibit insulin release from beta cells in vitro. This suggests that similar benzothiazine derivatives may modulate insulin secretion and could be explored for diabetes management .

Case Study 2: Anticancer Potential

Research indicates that benzothiazine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The presence of the cyano group enhances the cytotoxicity against various cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other similar compounds:

Compound NameBiological ActivityUnique Aspects
Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-benzothiazin)AntimicrobialFluoro substituent enhances activity
7-chloro-3-methyl-4H-benzothiazineInsulin release inhibitionModulates beta-cell function
Methyl 3-(2-cyano-N-methylbenzothiazine)AntimicrobialN-methyl group alters activity profile

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